Cas no 477860-02-9 (4-(2-Methylbutyl)phenyl (E)-3-4-(hexyloxy)phenyl-2-propenoate)

4-(2-Methylbutyl)phenyl (E)-3-4-(hexyloxy)phenyl-2-propenoate 化学的及び物理的性質
名前と識別子
-
- 4-(2-Methylbutyl)phenyl (E)-3-4-(hexyloxy)phenyl-2-propenoate
-
4-(2-Methylbutyl)phenyl (E)-3-4-(hexyloxy)phenyl-2-propenoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M146405-2.5mg |
4-(2-Methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate |
477860-02-9 | 2.5mg |
$ 155.00 | 2022-06-04 | ||
A2B Chem LLC | AI70351-1g |
4-(2-methylbutyl)phenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate |
477860-02-9 | >90% | 1g |
$1295.00 | 2024-04-19 | |
abcr | AB579188-500mg |
4-(2-Methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate; . |
477860-02-9 | 500mg |
€678.60 | 2024-08-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00884385-1g |
4-(2-Methylbutyl)phenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate |
477860-02-9 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI70351-10mg |
4-(2-methylbutyl)phenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate |
477860-02-9 | >90% | 10mg |
$240.00 | 2024-04-19 | |
TRC | M146405-0.5mg |
4-(2-Methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate |
477860-02-9 | 0.5mg |
$ 50.00 | 2022-06-04 | ||
TRC | M146405-1mg |
4-(2-Methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate |
477860-02-9 | 1mg |
$ 80.00 | 2022-06-04 | ||
A2B Chem LLC | AI70351-10g |
4-(2-methylbutyl)phenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate |
477860-02-9 | >90% | 10g |
$8767.00 | 2024-04-19 | |
A2B Chem LLC | AI70351-500mg |
4-(2-methylbutyl)phenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate |
477860-02-9 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI70351-5g |
4-(2-methylbutyl)phenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate |
477860-02-9 | >90% | 5g |
$4744.00 | 2024-04-19 |
4-(2-Methylbutyl)phenyl (E)-3-4-(hexyloxy)phenyl-2-propenoate 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
4-(2-Methylbutyl)phenyl (E)-3-4-(hexyloxy)phenyl-2-propenoateに関する追加情報
4-(2-Methylbutyl)phenyl (E)-3-4-(hexyloxy)phenyl-2-propenoate: A Comprehensive Overview
The compound with CAS No 477860-02-9, known as 4-(2-Methylbutyl)phenyl (E)-3-4-(hexyloxy)phenyl-2-propenoate, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of acrylate esters, which are widely studied for their versatile properties and reactivity. The E-isomer designation highlights its geometric configuration, which plays a crucial role in determining its physical and chemical properties.
Recent studies have focused on the synthesis and characterization of this compound, particularly its stability under different conditions and its reactivity towards various reagents. Researchers have employed advanced spectroscopic techniques, such as NMR and IR spectroscopy, to confirm its structure and analyze its functional groups. The presence of the hexyloxy group in the molecule has been shown to enhance its solubility in organic solvents, making it a promising candidate for use in polymerization reactions.
The 4-(2-Methylbutyl)phenyl moiety contributes significantly to the molecule's aromaticity and electronic properties. This group has been found to exhibit antioxidant activity, which is of particular interest in the development of new materials for electronic applications. Additionally, the (E)-configuration of the double bond ensures a specific stereochemistry that is critical for certain catalytic processes.
In terms of applications, this compound has shown potential in the field of polymer science, where it can serve as a monomer for synthesizing advanced polymers with tailored properties. Its ability to undergo polymerization under controlled conditions makes it a valuable building block for creating materials with enhanced mechanical strength and thermal stability.
Recent research has also explored the use of this compound in drug delivery systems. The combination of its aromatic structure and ester functionality provides a platform for designing molecules with improved bioavailability and targeted drug release capabilities. Studies have demonstrated that this compound can act as a carrier for hydrophobic drugs, enhancing their solubility and absorption in biological systems.
The synthesis of 4-(2-Methylbutyl)phenyl (E)-3-4-(hexyloxy)phenyl-2-propenoate involves a multi-step process that includes esterification and elimination reactions. Optimization of reaction conditions, such as temperature and catalyst selection, has been crucial in achieving high yields and purity levels. Advanced purification techniques, including column chromatography and recrystallization, have been employed to isolate the final product.
From an environmental perspective, the biodegradability of this compound has been a topic of recent interest. Studies indicate that under aerobic conditions, the molecule can undergo microbial degradation, reducing its persistence in the environment. This finding is significant for industries seeking to develop more sustainable chemical processes.
In conclusion, 4-(2-Methylbutyl)phenyl (E)-3-4-(hexyloxy)phenyl-2-propenoate represents a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a key player in both academic research and industrial development.
477860-02-9 (4-(2-Methylbutyl)phenyl (E)-3-4-(hexyloxy)phenyl-2-propenoate) Related Products
- 786617-12-7(AHU-377(Sacubitril))
- 114365-07-0(4-(cyanomethyl)benzamide)
- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)
- 38089-02-0(3'-Methoxy-[1,1'-biphenyl]-2-amine)
- 1378680-67-1(5-Bromo-4,4-dimethylpent-1-yne)
- 1507508-16-8(({3-(difluoromethyl)sulfanylphenyl}methyl)(methyl)amine)
- 1795499-96-5(ethyl 2-(propan-2-yl)oxane-3-carboxylate)
- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)
- 2137728-58-4(5-[4-(Difluoromethyl)thiophen-3-yl]thiophene-2-carboxylic acid)
- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)
